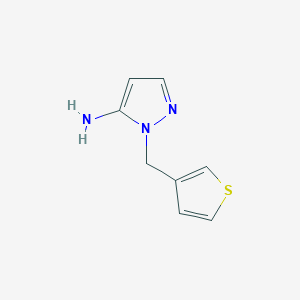

1-(3-thienylmethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-1-3-10-11(8)5-7-2-4-12-6-7/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWSUFOXJFBUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN2C(=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry and Pyrazole Derivatives

Heterocyclic chemistry forms a cornerstone of organic and medicinal chemistry, with nitrogen-containing heterocycles being of paramount importance. nih.govdntb.gov.ua Pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms, represent a significant class of these compounds. nih.govmdpi.com The pyrazole (B372694) scaffold is a versatile building block in the development of new chemical entities with a wide array of applications. nih.govmdpi.com

Table 1: Key Structural Features of 1-(3-thienylmethyl)-1H-pyrazol-5-amine

| Structural Component | Description | Potential Contribution to Properties |

| Pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Provides a stable, rigid scaffold. The nitrogen atoms can act as hydrogen bond acceptors. |

| 5-Amino Group | An -NH2 group attached to the 5th position of the pyrazole ring. | Acts as a hydrogen bond donor and a key site for derivatization to modulate activity and physicochemical properties. |

| 3-Thienylmethyl Group | A thiophene (B33073) ring connected via a methylene (B1212753) linker to the 1-position of the pyrazole. | The sulfur-containing thiophene ring can engage in various non-covalent interactions and influence the overall electronic profile and lipophilicity of the molecule. |

Foundational Significance of the Pyrazole 5 Amine Scaffold in Chemical Biology

The pyrazole-5-amine scaffold is a "privileged" structure in medicinal chemistry and chemical biology. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the 5-aminopyrazole core allows for the introduction of a wide range of substituents at different positions of the pyrazole (B372694) ring, enabling the fine-tuning of its biological activity. nih.govnih.gov

Derivatives of 5-aminopyrazole have been extensively investigated and have shown a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, kinase inhibition, antimicrobial effects, and anti-inflammatory properties. nih.govnih.govmdpi.com The amino group at the 5-position is crucial for the biological activity of many of these compounds, as it often participates in key hydrogen bonding interactions with the target protein. nih.gov

Rationale for Academic Investigation of 1 3 Thienylmethyl 1h Pyrazol 5 Amine

The academic investigation into 1-(3-thienylmethyl)-1H-pyrazol-5-amine is driven by the desire to explore new chemical space and to develop novel compounds with potentially enhanced or unique biological activities. The rationale for focusing on this specific molecule can be broken down into the following key points:

Synergistic Effects of Combined Scaffolds: The combination of the pyrazole-5-amine scaffold with a thienyl moiety is a rational design strategy. Thiophene (B33073) rings are known to be bioisosteres of phenyl rings and can offer advantages in terms of metabolic stability and target engagement. researchgate.net The exploration of this combination allows researchers to investigate potential synergistic effects that may arise from the fusion of these two important pharmacophores.

Potential for Novel Biological Activity: While the individual components of this compound are well-studied, their specific combination in this arrangement is less explored. This presents an opportunity to discover novel biological activities or to develop compounds with improved selectivity for specific targets.

Platform for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of related compounds. By modifying the substituents on the pyrazole (B372694) or thiophene rings, chemists can generate a diverse set of molecules for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com

Overview of Current Research Trajectories and Undiscovered Potential

Optimized Synthetic Routes to the Core Structure of this compound

The synthesis of this compound can be strategically approached through two primary retrosynthetic disconnections. The first involves the formation of the pyrazole ring using a pre-functionalized hydrazine (B178648), while the second relies on the N-alkylation of a pre-existing pyrazol-5-amine core.

A highly efficient and optimized route involves a two-step sequence commencing with the synthesis of the pyrazole-5-amine core, followed by a regioselective N-alkylation. The initial and most versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. For the unsubstituted pyrazol-5-amine, this involves the reaction of a commercially available β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde), with hydrazine hydrate.

The subsequent and crucial step is the regioselective N-alkylation of the resulting pyrazol-5-amine with 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene. The pyrazole ring possesses two potentially reactive nitrogen atoms, which can lead to a mixture of N1 and N2 isomers. However, systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved under basic conditions, often utilizing potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The steric hindrance at the N2 position, adjacent to the amino group, generally favors alkylation at the N1 position.

An alternative, though potentially more challenging, approach would be the synthesis of (3-thienylmethyl)hydrazine and its subsequent reaction with a suitable β-ketonitrile. The synthesis of substituted hydrazines can be complex, making the N-alkylation strategy generally more practical and higher yielding for this specific target molecule.

Mechanistic Studies of Primary Synthetic Pathways for Pyrazole-5-amines

The formation of the pyrazole-5-amine ring from the reaction of a β-ketonitrile and a hydrazine proceeds through a well-established condensation-cyclization mechanism. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This initial step leads to the formation of a hydrazone intermediate.

Following the formation of the hydrazone, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the carbon of the nitrile group. This nucleophilic addition to the nitrile is often the rate-determining step and results in the formation of a five-membered ring. Subsequent tautomerization of the cyclic intermediate leads to the aromatic and stable 1H-pyrazol-5-amine. Mechanistic studies have shown that the reaction conditions, such as pH and solvent, can influence the rate of both the initial condensation and the subsequent cyclization.

Application of Green Chemistry Principles in Synthetic Optimization

The synthesis of pyrazole derivatives has been a fertile ground for the application of green chemistry principles, aiming to reduce environmental impact and improve efficiency. Several eco-friendly methodologies have been developed that can be adapted for the synthesis of this compound and its analogs.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the condensation reaction between β-ketonitriles and hydrazines, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netgoogle.com This technique reduces energy consumption and can often be performed under solvent-free conditions, further enhancing its green credentials.

The use of water as a solvent is another cornerstone of green chemistry that has been successfully applied to pyrazole synthesis. nih.govresearchgate.net Performing the condensation reaction in an aqueous medium, often with the aid of a catalyst, eliminates the need for volatile and often toxic organic solvents.

Furthermore, the development of heterogeneous and reusable catalysts offers a sustainable alternative to traditional homogeneous catalysts. Catalysts such as silica-supported sulfuric acid, cerium oxide, and various clays (B1170129) have been employed to promote the synthesis of pyrazoles in a more environmentally benign manner. nih.govnih.gov These catalysts can be easily separated from the reaction mixture and reused, minimizing waste generation.

| Green Chemistry Approach | Key Advantages | Example Application in Pyrazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Condensation of β-ketonitriles and hydrazines. researchgate.netgoogle.com |

| Aqueous Media | Eliminates volatile organic solvents, safer reaction conditions. | Multi-component reactions to form functionalized pyrazoles. nih.govresearchgate.net |

| Reusable Catalysts | Reduced waste, catalyst can be recycled and reused. | Use of solid acids like silica-supported sulfuric acid. nih.govnih.gov |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps. | One-pot synthesis of highly substituted pyrazoles. eurekaselect.com |

Strategies for Structural Derivatization and Functionalization of this compound Analogues

The this compound scaffold is rich in reactive sites, offering a multitude of opportunities for structural derivatization and functionalization. The primary amino group, the pyrazole ring nitrogens, and the C-H bonds on both the pyrazole and thiophene (B33073) rings are all amenable to chemical modification.

N-Substitutions and Ring Modifications in Pyrazole Scaffolds

The exocyclic amino group at the 5-position is a primary site for derivatization. It can readily undergo acylation, sulfonylation, and reactions with various electrophiles to introduce a wide range of functional groups.

Furthermore, the pyrazole-5-amine core is a versatile precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a common strategy for constructing bicyclic systems. For instance, condensation with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines . nih.govresearchgate.neteurekaselect.comresearchgate.netbeilstein-journals.org Similarly, reactions with other appropriate bifunctional reagents can yield pyrazolo[3,4-d]pyrimidines , which are known to be bioisosteres of purines and often exhibit interesting biological activities. nih.govrsc.org

The regioselectivity of these cyclization reactions is influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the dielectrophile. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen atom, often leading to predictable outcomes in these annulation reactions.

Incorporation of Sulfonamide and Disulfide Moieties in Derivatives

The introduction of sulfonamide and disulfide moieties into the this compound framework can significantly modulate its physicochemical and biological properties.

Sulfonamide derivatives can be readily synthesized by reacting the primary amino group of the pyrazole with a variety of sulfonyl chlorides in the presence of a base such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and allows for the introduction of a diverse array of aryl or alkyl sulfonyl groups. A number of pyrazole-containing sulfonamides have been synthesized and evaluated for their anti-inflammatory and other pharmacological activities. nih.govmdpi.comresearchgate.netnih.gov

The synthesis of pyrazole disulfides can be achieved through the reaction of a suitable pyrazole derivative with sulfur monochloride. For instance, a patented method describes the synthesis of a pyrazole disulfide by reacting a 5-aminopyrazole with sulfur monochloride in a mixed solvent system, followed by neutralization. google.com This method introduces a disulfide bridge, which can act as a linker or a redox-active functional group.

| Moiety | Synthetic Precursor | General Reaction Condition |

| Sulfonamide | This compound | Reaction with R-SO2Cl in the presence of a base. |

| Disulfide | This compound | Reaction with sulfur monochloride (S2Cl2). |

Catalytic Approaches for Complex Molecular Architectures (e.g., C-H Activation, Annulation Reactions)

Modern catalytic methods, particularly those involving transition-metal-catalyzed C-H activation, offer powerful tools for the late-stage functionalization of the this compound scaffold, enabling the construction of complex molecular architectures.

Direct C-H functionalization of the pyrazole ring provides an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Various transition metals, including palladium, rhodium, and copper, have been shown to catalyze the direct arylation, alkenylation, and alkynylation of pyrazole C-H bonds. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions.

A notable example of a catalytic annulation reaction is the Rhodium(III)-catalyzed [5+1] annulation of a phenyl-1H-pyrazol-5-amine with alkynes. nih.gov This C-H activation/cyclization cascade allows for the efficient synthesis of pyrazolo[1,5-a]quinazolines. This methodology could potentially be adapted to the this compound system to generate novel fused heterocyclic structures.

Furthermore, copper-catalyzed oxidative dehydrogenative couplings of pyrazol-5-amines have been reported for the synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com These methods highlight the potential for the direct and efficient construction of complex, fused pyrazole systems from simple pyrazole-5-amine precursors.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic structure, geometry, and spectroscopic properties of heterocyclic compounds.

Detailed studies on analogous pyrazoline systems containing both phenyl and thienyl moieties have utilized DFT calculations at the B3LYP/6-311G** level of theory to investigate their structure and electronic characteristics. nih.govmdpi.com Such analyses for this compound would provide optimized molecular geometry, bond lengths, and bond angles.

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions. For a related pyrazoline, NPA (Natural Population Analysis) atomic charge distributions indicated that the sulfur atom in the thienyl ring loses coordination capacity, yet the compound as a whole could still act as a multi-dentate ligand for metal ions. nih.govmdpi.com Similar calculations for this compound would map its electrostatic potential and identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions. Analysis of the frontier molecular orbitals (HOMO and LUMO) would help in understanding the electronic transitions, with calculations on similar compounds indicating that electronic absorption bands are often derived from n→π* and π→π* transitions. nih.govmdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations on Analogous Pyrazole Derivatives

| Parameter | Method | Typical Findings | Relevance for this compound |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G**) | Provides precise bond lengths, angles, and dihedral angles. mdpi.com | Predicts the most stable 3D conformation of the molecule. |

| Atomic Charges | Natural Population Analysis (NPA) | Reveals charge distribution across the molecule. nih.gov | Identifies nucleophilic and electrophilic centers, key to reactivity. |

| Frontier Orbitals | HOMO-LUMO Energy Gap | Characterizes chemical reactivity and kinetic stability. nih.gov | Predicts electronic transition types (e.g., n→π, π→π). |

| Nonlinear Optics (NLO) | Hyperpolarizability (β) Calculation | Determines potential for NLO applications. mdpi.com | Assesses suitability for use in optical materials. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding modes. The pyrazole scaffold is a common feature in molecules designed to target various protein kinases. nih.govresearchgate.net

Docking studies on a range of pyrazole derivatives have been performed against targets like VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govresearchgate.net These studies typically use software like AutoDock to place the ligand into the binding pocket of the protein. The results are evaluated based on binding energy (measured in kcal/mol) and the pattern of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

For this compound, a docking study would involve:

Target Selection: Identifying a relevant biological target, for instance, a protein kinase or another enzyme where pyrazole-based inhibitors have shown activity.

Docking Simulation: Placing the molecule into the active site of the selected target.

Analysis: Calculating the binding affinity and visualizing the interactions. Key interactions often involve the amine group and the nitrogen atoms of the pyrazole ring acting as hydrogen bond donors or acceptors.

The binding energies for various pyrazole derivatives against different protein targets have been reported, with more negative values indicating stronger binding affinity. nih.govresearchgate.net For example, certain pyrazole-thiadiazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.govresearchgate.net Such a study would predict the potential biological targets for this compound and the specific amino acid residues crucial for its binding.

Table 2: Example Molecular Docking Results for Pyrazole Scaffolds Against Kinase Targets

| Compound Type | Protein Target (PDB ID) | Docking Score (Binding Energy) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole-Thiadiazole Derivative | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified nih.govresearchgate.net |

| Pyrazole-Thiadiazole Derivative | Aurora A (2W1G) | -8.57 kJ/mol | Not specified nih.govresearchgate.net |

| Pyrazole-Carboxamide Derivative | CDK2 (2VTO) | -10.35 kJ/mol | Not specified nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex, explore the conformational flexibility of the ligand, and refine the binding mode. nih.gov

For a ligand-protein complex involving this compound, an MD simulation would typically run for nanoseconds to microseconds. The resulting trajectory is analyzed to understand the stability and dynamics of the system. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

MD simulations performed on pyrazole derivatives targeting acetylcholinesterase have confirmed the stability of the docked poses and provided binding free energy calculations (ΔGbinding), which offer a more accurate estimation of binding affinity than docking scores alone. nih.gov Such simulations for this compound would validate docking predictions and provide a deeper understanding of its conformational behavior and the dynamic nature of its interactions within a binding site. researchgate.net

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the chemical reactivity of a molecule and elucidate potential reaction mechanisms. For this compound, this involves identifying the most likely sites for chemical attack and understanding the energy barriers associated with different reaction pathways.

The pyrazole ring is an electron-rich system with both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. mdpi.com The presence of the amine group at the C5 position further enhances the nucleophilicity of the ring, particularly at the C4 position. Computational studies on the halogenation of 3-aryl-1H-pyrazol-5-amines have proposed a plausible mechanism where dimethyl sulfoxide (DMSO) acts as both a solvent and a catalyst, forming a polarized intermediate that facilitates electrophilic attack on the pyrazole ring. beilstein-archives.org

For this compound, in silico models could be used to:

Predict Sites of Reactivity: By calculating electrostatic potential maps and frontier molecular orbital densities, one can predict the most probable sites for electrophilic substitution (likely the C4 position) or reactions involving the amine group.

Elucidate Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This would be valuable for optimizing synthetic routes to new derivatives. nih.govnih.gov

Predict Metabolic Pathways: Computational tools can predict the likely sites of metabolism by cytochrome P450 enzymes, which is a critical step in drug development.

Ligand-Based and Structure-Based Design Principles

The design of new molecules with desired biological activities often follows two main computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govresearchgate.net Both principles could be applied to develop novel derivatives of this compound.

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the biological target. Molecular docking, as described in section 3.2, is a cornerstone of SBDD. If a high-resolution crystal structure of a target protein is available, one can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity. For example, structure-guided modifications of a pyrazolo[1,5-a] mdpi.comnih.govrsc.orgtriazine scaffold led to the development of potent picomolar inhibitors of protein kinase CK2. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These rely on a set of known active and inactive molecules.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be built to correlate the physicochemical properties of a series of pyrazole analogs with their biological activity. nih.gov These models generate contour maps that indicate where steric bulk, positive or negative charges, or hydrophobic/hydrophilic groups would be favorable or unfavorable for activity, guiding the design of more potent compounds. rsc.org

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from known pyrazole-based inhibitors could be used to screen virtual libraries for new compounds with a similar activity profile. nih.gov

Table 3: Comparison of Drug Design Principles for Pyrazole Scaffolds

| Design Principle | Requirement | Methodology | Application Example |

|---|---|---|---|

| Structure-Based (SBDD) | 3D structure of the target protein. | Molecular Docking, MD Simulations. | Designing pyrazolo[1,5-a] mdpi.comnih.govrsc.orgtriazine derivatives as CK2 inhibitors. nih.gov |

| Ligand-Based (LBDD) | A set of molecules with known activities. | 3D-QSAR, Pharmacophore Modeling. | Developing QSAR models for pyrazole derivatives as acetylcholinesterase inhibitors. nih.gov |

By applying these computational principles, researchers can rationally design novel analogs of this compound, optimizing its structure to achieve enhanced potency and selectivity for a specific biological target. nih.gov

Sufficient scientific literature and data specifically concerning the compound This compound are not available in the public domain to construct the detailed article as per the requested outline.

Extensive searches for research focusing on the biological interactions and mechanistic studies of this specific molecule did not yield targeted results for the outlined sections, including:

Enzyme Modulation and Kinetic Studies: No specific data on kinase or CYP inhibition for this compound was found.

Receptor Binding Profiling: There is no available information on the binding profile or selectivity of this compound towards GABAA, adenosine, or other receptors.

Modulation of Cellular Pathways: Research detailing the effects of this compound on cellular proliferation, apoptosis, antimicrobial action, or anti-inflammatory pathways could not be located.

While the broader class of pyrazole derivatives has been extensively studied for these biological activities, the user's strict requirement to focus solely on "this compound" and not introduce information outside this specific scope cannot be met due to the lack of specific research on this compound. Therefore, generating a thorough, informative, and scientifically accurate article that adheres to the provided structure is not possible at this time.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound are crucial for understanding its biological interactions and for the rational design of new, more potent analogs. While direct and extensive SAR studies on this specific molecule are not widely published, a comprehensive analysis can be inferred from research on analogous pyrazole-based compounds. The key structural components of this compound that are amenable to modification include the pyrazole core, the 5-amino group, and the 1-(3-thienylmethyl) substituent.

Influence of the Pyrazole Core

The pyrazole ring is a fundamental scaffold in many biologically active compounds, prized for its metabolic stability and its ability to act as a versatile scaffold for arranging functional groups in a specific spatial orientation. The substitution pattern on the pyrazole ring is a critical determinant of biological activity.

In many pyrazole-containing compounds, electrophilic substitution occurs preferentially at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. mdpi.com The nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electronic properties of the ring and its interactions with biological targets. For instance, the introduction of electron-withdrawing groups on the pyrazole ring can increase its basicity by increasing the acidity of the proton. nih.gov

The Role of the 5-Amino Group

The 5-amino group is a key functional group that can participate in hydrogen bonding interactions with biological targets, such as the active sites of enzymes or receptors. The presence and position of amino groups on the pyrazole ring are known to be important for various biological activities. For example, in a series of 4-aminopyrazoles, the distance between the exocyclic NH2 group and the endocyclic NH was found to be important for anticonvulsant activity. mdpi.com

Modification of the 5-amino group, such as through acylation or substitution, would be expected to significantly impact the compound's biological profile. For instance, converting the amine to an amide could alter its hydrogen bonding capabilities and introduce different steric and electronic properties.

Impact of the 1-(3-thienylmethyl) Substituent

The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's physicochemical properties, such as lipophilicity, and can influence its binding affinity and selectivity for a particular biological target.

The thiophene ring, present in the 1-(3-thienylmethyl) group, is a well-known bioisostere of the benzene (B151609) ring and is found in numerous approved drugs. nih.gov Its presence can enhance interactions with biological targets through various mechanisms, including hydrogen bonding (via the sulfur atom's lone pair of electrons) and π-π stacking. The position of attachment to the pyrazole (via the methylene (B1212753) linker) and the substitution on the thiophene ring itself are critical for activity.

Studies on other thienyl-pyrazole derivatives have shown that the nature and position of substituents on both the thiophene and pyrazole rings can dramatically affect their biological activities, including antioxidant and antimicrobial properties. nih.gov For example, the introduction of certain substituents on the thiophene ring has been shown to enhance the antioxidant activity of thienyl-pyrazoles. researchgate.net

The following table summarizes the potential impact of modifications to the core structure of this compound on its biological activity, based on findings from related pyrazole derivatives.

| Structural Moiety | Modification | Predicted Impact on Activity/Property | Rationale based on Analogous Compounds |

|---|---|---|---|

| Pyrazole Core | Substitution at C4-position | Can modulate electronic properties and provide additional interaction points. | Electrophilic substitution is favored at C4, allowing for the introduction of various functional groups. mdpi.com |

| 5-Amino Group | Acylation or Alkylation | Alters hydrogen bonding capacity and steric profile, potentially changing target selectivity. | The free amino group is often crucial for interactions with biological targets. mdpi.com |

| 1-(3-thienylmethyl) Substituent | Substitution on the thiophene ring | Can enhance binding affinity and modulate pharmacokinetic properties. | Substituents on the thiophene ring in similar compounds have been shown to improve biological activity. researchgate.net |

| 1-(3-thienylmethyl) Substituent | Replacement of thiophene with other heterocycles | May alter the bioisosteric properties and lead to different target interactions. | Thiophene is a privileged scaffold, but other heterocycles can offer different electronic and steric profiles. nih.gov |

Applications of 1 3 Thienylmethyl 1h Pyrazol 5 Amine in Advanced Materials Science and Applied Chemistry

Role as a Versatile Building Block in Supramolecular Chemistry

No specific studies or data were found detailing the use of 1-(3-thienylmethyl)-1H-pyrazol-5-amine as a building block in supramolecular chemistry. The design of molecules for supramolecular chemistry often relies on specific intermolecular interactions, but research documenting such properties for this particular compound is not available in the public domain. mdpi.com

Exploration in Catalysis and Coordination Chemistry

There is no available research data on the exploration of this compound in the fields of catalysis or coordination chemistry. While pyrazole-containing ligands are widely used in the development of coordination complexes and catalysts, specific studies involving the thienylmethyl-substituted pyrazolamine were not identified.

Potential in Chemosensing and Diagnostic Probe Development

Information regarding the potential of this compound in the development of chemosensors or diagnostic probes is not present in the available literature. The development of such probes often leverages specific binding properties and signaling mechanisms, which have not been reported for this compound.

Integration into Functional Materials and Polymer Science

No research findings were located that describe the integration of this compound into functional materials or its use in polymer science. The broader class of pyrazoles has been explored in polymer chemistry, but specific examples or data relating to this compound are absent from the reviewed sources. mdpi.com

Corrosion Inhibition Mechanisms and Surface Interaction Studies

While various pyrazole (B372694) derivatives have been investigated as effective corrosion inhibitors for different metals, no studies focusing on the corrosion inhibition mechanisms or surface interaction of this compound were found. Therefore, no data on its inhibition efficiency, adsorption isotherms, or surface analysis is available.

Advanced Analytical and Characterization Methodologies for 1 3 Thienylmethyl 1h Pyrazol 5 Amine

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each hydrogen and carbon atom, respectively. nih.govnih.gov

In a representative analysis of a related compound, 3-Methyl-1-phenyl-N-(2-thienylmethylene)-1H-pyrazol-5-amine, specific chemical shifts in the ¹H NMR spectrum confirm the presence of the pyrazole, phenyl, and thienyl moieties. researchgate.net For 1-(3-thienylmethyl)-1H-pyrazol-5-amine, one would expect to see characteristic signals for the thienylmethyl protons, including a singlet for the methylene (B1212753) (-CH₂-) bridge, and distinct multiplets for the protons on the thiophene (B33073) and pyrazole rings. The protons of the primary amine (-NH₂) would likely appear as a broad singlet.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of an aminopyrazole derivative will typically display characteristic absorption bands. nih.gov For this compound, key expected vibrations would include N-H stretching bands for the primary amine, C-H stretching for the aromatic and methylene groups, C=C and C=N stretching within the heterocyclic rings, and C-S stretching from the thiophene ring.

Interactive Data Table: Representative IR Spectral Data for a Thienyl-Substituted Pyrazole Derivative researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methylene C-H | Stretch | 2850 - 2960 |

| Ring C=N / C=C | Stretch | 1500 - 1600 |

| Thiophene Ring C-S | Stretch | 600 - 800 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of pyrazole derivatives is characterized by absorption maxima (λmax) that correspond to π→π* and n→π* transitions within the aromatic and heterocyclic rings. The specific conjugation system in this compound would be expected to produce a characteristic spectrum. Studies on related pyrazole compounds show that substitution patterns can shift the absorption maxima. researchgate.netresearchgate.net

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov Upon ionization, the molecule fragments in a predictable manner, providing a unique fingerprint. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. The fragmentation pattern would likely involve cleavage of the bond between the methylene group and the pyrazole or thiophene rings, leading to characteristic fragment ions. researchgate.netarkat-usa.org

Chromatographic Purity and Reaction Monitoring (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC (RP-HPLC) method would be developed for this compound. This typically involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comijcpa.in The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for identifying impurities and by-products in a reaction mixture. nih.gov For the analysis of this compound, an LC-MS method would allow for the separation of the target compound from any starting materials, intermediates, or side products, while simultaneously providing their molecular weights, aiding in their identification. researchgate.net

Interactive Data Table: Typical HPLC Method Parameters for Pyrazole Derivatives sielc.comijcpa.in

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase (e.g., 150mm x 4.6mm, 5µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (e.g., at 254 nm) and/or Mass Spectrometer (MS) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound. The analysis of a single crystal of this compound would yield precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. rsc.org

For a closely related compound, 3-Methyl-1-phenyl-N-(2-thienylmethylene)-1H-pyrazol-5-amine, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net The study also detailed the dihedral angles between the different ring systems, providing a complete picture of the molecule's conformation in the solid state. researchgate.net Similar detailed structural information would be obtainable for the title compound.

Interactive Data Table: Representative Crystallographic Data for a Thienyl-Substituted Pyrazole researchgate.net

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.035 |

| b (Å) | 8.194 |

| c (Å) | 16.671 |

| β (°) | 92.438 |

| Volume (ų) | 1369.6 |

| Z (molecules/cell) | 4 |

Elemental Analysis and Thermogravimetric Techniques

Elemental Analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govrsc.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing information about melting points, phase transitions, and decomposition events. rsc.orgmdpi.com For N-substituted pyrazoles, these techniques can provide crucial information on their stability under thermal stress. researchgate.net

Future Research Directions and Unexplored Avenues for 1 3 Thienylmethyl 1h Pyrazol 5 Amine

Identification of Novel Biological Targets and Mechanistic Insights

The fusion of pyrazole (B372694) and thiophene (B33073) rings has given rise to compounds with significant therapeutic potential, particularly as inhibitors of key enzymes in cell signaling pathways. nih.gov Future research on 1-(3-thienylmethyl)-1H-pyrazol-5-amine should prioritize screening against a panel of biological targets implicated in proliferative diseases and microbial infections.

Potential Kinase Inhibition: Thienyl-pyrazole derivatives have demonstrated notable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. researchgate.netmdpi.com Studies on analogous compounds suggest that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a promising target. ekb.egekb.eg For example, certain novel thienyl-pyrazole derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. ekb.egekb.eg Other kinases such as c-Met, Pim-1, and Phosphoinositide 3-kinase (PI3K) have also been identified as potential targets for this class of compounds. researchgate.netmdpi.com A primary avenue of investigation would be to determine if this compound exhibits similar inhibitory activity and to elucidate its mechanism of action, potentially through molecular docking studies and enzymatic assays. ekb.eg

Antimicrobial and Antioxidant Activity: The thiophene-pyrazole scaffold is also a promising pharmacophore for developing new antimicrobial agents. researchgate.net The unique electronic properties conferred by the sulfur atom in the thiophene ring can enhance binding affinity to microbial targets. nih.gov Research on thiophene-appended pyrazoles has revealed excellent inhibitory activity against various bacterial and fungal strains. researchgate.net Furthermore, these conjugates have shown potential as radical scavengers, indicating possible applications as antioxidants. researchgate.net Future studies should therefore include comprehensive screening of this compound against a broad spectrum of pathogenic bacteria and fungi, as well as evaluating its capacity to neutralize free radicals.

| Potential Target Class | Specific Examples | Rationale Based on Analogue Studies |

| Tyrosine Kinases | VEGFR-2, EGFR, c-Met, FGFRs | Thienyl-pyrazole analogues show significant inhibitory activity against kinases crucial for angiogenesis and tumor progression. mdpi.comekb.egekb.egnih.gov |

| Serine/Threonine Kinases | PIM-1, Haspin Kinase | The pyrazole core is present in inhibitors of oncogenic kinases like PIM-1. mdpi.com |

| Lipid Kinases | PI3K | Pyrazole derivatives have been identified as potent inhibitors of the PI3K pathway in breast cancer models. mdpi.com |

| Microbial Targets | Bacterial and Fungal Enzymes | Thiophene-pyrazole hybrids exhibit broad-spectrum antimicrobial activity. nih.govresearchgate.net |

Development of Highly Selective and Potent Analogues

Following the initial identification of biological activity, the subsequent research frontier lies in the rational design and synthesis of analogues of this compound to enhance potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for systematic modification of the core scaffold to optimize interactions with the biological target.

Strategies for Analogue Development:

Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) onto the thiophene ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity.

Modification of the Pyrazole Core: The C3 and C4 positions of the pyrazole ring are amenable to substitution. Adding small hydrophobic or hydrogen-bond-donating/accepting groups could probe additional interactions within a target's binding site.

Derivatization of the 5-amino Group: The primary amine at the C5 position serves as a key synthetic handle. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new chemical space and target interactions. For instance, converting the amine into various amides or sulfonamides can introduce vectors that interact with different regions of a target protein.

The development of acaricides from pyrazole-containing malonamides illustrates how systematic structural modifications can lead to compounds with high potency and target specificity. nih.gov A similar focused approach could yield highly effective therapeutic agents derived from the this compound scaffold.

| Modification Site | Potential Substituents | Predicted Outcome |

| Thiophene Ring (C2, C4, C5) | -Cl, -F, -CH3, -OCH3 | Modulate lipophilicity and electronic properties; enhance binding interactions. |

| Pyrazole Ring (C3, C4) | -CH3, -CF3, -CN, -carboxamide | Probe steric and electronic requirements of the binding pocket; improve selectivity. nih.gov |

| Pyrazol-5-amine | Acyl, Alkyl, Sulfonyl groups | Introduce new interaction points (H-bonding, hydrophobic); alter solubility and pharmacokinetic properties. |

Innovative Synthetic Strategies and Methodological Advancements

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While classic methods for 5-aminopyrazole synthesis, such as the condensation of β-ketonitriles with hydrazines, are well-established, modern organic chemistry offers more innovative strategies. beilstein-journals.org

Modern Synthetic Approaches:

Multi-component Reactions: One-pot, multi-component reactions offer a "green" and efficient pathway to complex molecules like polysubstituted 5-aminopyrazoles, often proceeding in environmentally benign solvents like water and ethanol (B145695) with high atom economy. ias.ac.in

Transition-Metal Catalysis: Rhodium(III)-catalyzed C-H activation and cyclization cascades represent a sophisticated method for constructing fused pyrazole systems, demonstrating the power of catalysis to build molecular complexity efficiently. rsc.org Such strategies could be adapted for the functionalization of the this compound core.

Direct N-Substitution Methods: Novel protocols that allow for the direct synthesis of N-substituted pyrazoles from primary amines provide a streamlined route to compounds like the target molecule, avoiding the need to handle potentially hazardous hydrazine (B178648) precursors. nih.gov

Future research should focus on optimizing a scalable, cost-effective, and environmentally friendly synthesis for this compound and its derivatives, thereby facilitating broader biological screening and preclinical development.

| Synthetic Strategy | Key Features | Potential Advantages |

| Classical Condensation | β-Ketonitrile + Hydrazine | Well-established, versatile, and reliable for core scaffold formation. beilstein-journals.org |

| Multi-component Reaction | One-pot synthesis from simple precursors | High efficiency, atom economy, reduced waste, environmentally friendly. ias.ac.in |

| Catalytic C-H Activation | Transition-metal catalyzed functionalization | High precision, access to novel derivatives, potential for asymmetric synthesis. rsc.org |

| Direct N-Alkylation | Reaction of pyrazole with 3-(halomethyl)thiophene | Streamlined approach, avoids hydrazine intermediates. nih.gov |

Expansion into Diverse Materials Science Applications

Beyond pharmacology, the unique electronic structure of the thiophene-pyrazole conjugate suggests significant, yet unexplored, potential in materials science. Thiophene-based π-conjugated systems are renowned for their applications in organic electronics, including organic photovoltaics and dye-sensitized solar cells. mdpi.com

The combination of the electron-rich thiophene ring and the pyrazole moiety could lead to materials with interesting photophysical properties. Highly conjugated pyrazole derivatives have been investigated as hole-transporting materials in solar cells. mdpi.com While this compound is not a large, fused system, it can serve as a fundamental building block for the synthesis of larger, conjugated oligomers or polymers. Research into fusing thiophene and pyran units has yielded materials with high charge carrier mobilities, indicating that heteroatom-rich conjugated systems are a promising area of exploration. nih.gov

Future work in this domain could involve:

Polymerization: Using the amine or other functionalized positions as a handle for polymerization to create novel conductive polymers.

Photophysical Characterization: Investigating the fluorescence, phosphorescence, and charge-transport properties of the molecule and its derivatives.

Device Integration: Exploring the use of these novel materials as components in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), or as sensitizers in solar cells. mdpi.comnih.gov

Integration with Emerging Technologies in Chemical Biology and Drug Discovery (Pre-Clinical Focus)

The journey of this compound from a promising scaffold to a preclinical candidate can be accelerated by integrating emerging technologies.

Computational Chemistry and AI: Molecular docking, as demonstrated with similar thienyl-pyrazole VEGFR-2 inhibitors, is a powerful tool for predicting binding modes and prioritizing synthetic targets. ekb.eg Integrating artificial intelligence and machine learning algorithms can further refine these predictions, analyze vast screening data, and guide the design of analogues with optimized pharmacokinetic and pharmacodynamic profiles.

Chemical Biology Probes: Once a specific biological target is validated, derivatives of this compound can be synthesized with tags (e.g., biotin (B1667282) or fluorescent dyes) or photo-affinity labels. These chemical probes are invaluable tools for studying the target's function in its native cellular environment, confirming target engagement, and identifying downstream effects.

Fragment-Based Drug Discovery (FBDD): The core this compound structure can be considered a fragment that can be optimized and grown into a more potent lead compound. High-throughput screening of a fragment library containing this scaffold against various therapeutic targets could rapidly identify new starting points for drug discovery programs.

By leveraging these advanced technologies, the pre-clinical development timeline for novel agents derived from this versatile scaffold can be significantly shortened, paving the way for the next generation of targeted therapies and advanced materials.

Q & A

Q. What are the recommended synthetic routes for 1-(3-thienylmethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or nucleophilic substitution. For MCRs, thiophene derivatives (e.g., 3-thienylmethyl halides) react with pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF). Alkylation of pyrazol-5-amine intermediates with 3-thienylmethyl bromide at 60–80°C yields the target compound . Optimizing stoichiometry (1:1.2 amine-to-alkylating agent ratio) and solvent polarity (DMF > acetone) improves yields to ~70–85%. Side reactions (e.g., over-alkylation) are mitigated by controlled temperature and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyrazole NH₂ (~5.2 ppm), thienyl protons (6.7–7.1 ppm), and methylene bridge (4.3 ppm) .

- FT-IR : Confirm NH₂ (3350 cm⁻¹) and C–N (1250 cm⁻¹) stretches . Cross-validate with elemental analysis for C, H, N, S content .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP-competitive binding). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Normalize to controls (e.g., cisplatin) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS over 60 min .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., serotonin 5-HT₃). Focus on hydrogen bonds between NH₂ and Asp/Glu residues .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns, GROMACS) to assess stability (RMSD <2 Å) and binding free energy (MM-PBSA) .

- QSAR : Corporate substituent effects (e.g., thienyl vs. phenyl) to predict bioactivity using descriptors like logP and polar surface area .

Q. How do crystallographic studies resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Use SHELXL for refinement, resolving bond angles (C–N–C ~120°) and torsional strain in the thienyl-pyrazole linkage .

- Twinned data handling : For poor-quality crystals, apply SHELXD for structure solution and OLEX2 for visualization .

Q. What environmental degradation pathways should be studied to assess ecotoxicity?

Methodological Answer:

- Hydrolytic degradation : Expose to pH 3–9 buffers (37°C, 7 days). Monitor breakdown via LC-MS; thiophene rings often oxidize to sulfoxides .

- Photolysis : Use UV-Vis light (254 nm) in aqueous solutions. Identify radicals via EPR spectroscopy .

- Microbial degradation : Incubate with soil microbiota (OECD 301F test). Measure half-life (t₁/₂) and metabolites (e.g., pyrazole-5-carboxylic acid) .

Q. How should researchers address contradictory data in structure-activity relationships (SAR)?

Methodological Answer:

- Systematic variation : Synthesize analogs (e.g., 3-thienyl → 2-thienyl, methyl → trifluoromethyl) to isolate substituent effects .

- Statistical validation : Apply ANOVA to biological replicates (n ≥ 3) and exclude outliers via Grubbs’ test.

- Meta-analysis : Cross-reference with PubChem BioAssay data (AID 1259401) to validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.